molecular formula C15H30N2O2 B15229908 Tert-butyl 2,5-bis(propan-2-yl)piperazine-1-carboxylate

Tert-butyl 2,5-bis(propan-2-yl)piperazine-1-carboxylate

Cat. No.: B15229908
M. Wt: 270.41 g/mol
InChI Key: AHJQMGVFZLEAIU-UHFFFAOYSA-N
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Description

Tert-butyl 2,5-bis(propan-2-yl)piperazine-1-carboxylate (InChIKey: AHJQMGVFZLEAIU-UHFFFAOYSA-N; CAS: 1354963-30-6) is a piperazine derivative functionalized with a tert-butyl carbamate group at position 1 and two isopropyl substituents at positions 2 and 5 of the piperazine ring . This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the preparation of bioactive molecules requiring sterically hindered piperazine scaffolds. Its structural rigidity and lipophilicity, imparted by the isopropyl groups, make it distinct among piperazine-based building blocks.

Properties

Molecular Formula

C15H30N2O2

Molecular Weight

270.41 g/mol

IUPAC Name

tert-butyl 2,5-di(propan-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C15H30N2O2/c1-10(2)12-9-17(13(8-16-12)11(3)4)14(18)19-15(5,6)7/h10-13,16H,8-9H2,1-7H3

InChI Key

AHJQMGVFZLEAIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CNC(CN1C(=O)OC(C)(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodological Analysis

Alkylation of tert-Butyl Piperazine-1-Carboxylate

The most direct approach involves sequential alkylation of tert-butyl piperazine-1-carboxylate with isopropyl halides or sulfonates. However, piperazine’s two secondary amines necessitate careful control to avoid polysubstitution.

Single-Step Bis-Alkylation

In a representative procedure, tert-butyl piperazine-1-carboxylate is treated with 2 equivalents of 2-bromopropane in the presence of a base such as potassium carbonate or triethylamine. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are typically employed to enhance reactivity. For example, a reaction in DMF at 80°C for 24 hours yielded 42% of a monoalkylated intermediate, suggesting that harsher conditions or alternative leaving groups may improve bis-alkylation efficiency.

Table 1: Alkylation Conditions for Piperazine Derivatives

Substrate Alkylating Agent Base Solvent Temperature Yield Source
tert-Butyl piperazine-1-carboxylate 2-Bromopropane K₂CO₃ DMF 80°C 42%
tert-Butyl piperazine-1-carboxylate Isopropyl mesylate DIPEA AcCN 50°C 95%*

*Yield inferred from analogous nitro-pyridine alkylation.

Stepwise Alkylation with Intermediate Isolation

To mitigate regiochemical challenges, a two-step protocol is often preferred:

  • Monoalkylation : React tert-butyl piperazine-1-carboxylate with 1 equivalent of isopropyl bromide in acetonitrile at 50°C, using N-ethyl-N,N-diisopropylamine (DIPEA) as a base. This selectively generates the 2-isopropyl intermediate.
  • Second Alkylation : Introduce a second equivalent of alkylating agent under elevated temperatures (70–80°C) to install the 5-isopropyl group. Chromatographic purification after each step ensures product homogeneity.

Reductive Amination Pathways

Reductive amination offers an alternative route, particularly for introducing sterically demanding substituents. This method involves condensing tert-butyl piperazine-1-carboxylate with acetone (propan-2-one) in the presence of a reducing agent.

Sodium Triacetoxyborohydride-Mediated Reductions

A slurry of tert-butyl piperazine-1-carboxylate and excess acetone in dichloromethane/acetic acid is treated with sodium triacetoxyborohydride (STAB) at 0°C. The reaction proceeds via imine formation, followed by stereoselective reduction to yield the bis-isopropyl product. Reported yields for analogous piperazine reductive aminations reach 67.7%.

Critical Parameters :

  • Solvent System : Acetic acid enhances imine protonation, accelerating reduction.
  • Temperature Control : Reactions conducted at 0°C minimize side reactions such as over-reduction.

Optimization Strategies and Yield Enhancements

Solvent and Base Selection

  • DMF vs. Acetonitrile : DMF’s high polarity facilitates SN2 reactions but may lead to decomposition at elevated temperatures. Acetonitrile offers a compromise between reactivity and stability.
  • Inorganic vs. Organic Bases : Potassium carbonate is effective for halide displacements, while DIPEA proves superior in mitigating steric effects during alkylation.

Catalytic Approaches

Nickel or palladium catalysts under hydrogenation conditions enable nitro group reductions in related piperazine syntheses, achieving yields up to 99%. Such methods could be repurposed for deprotecting intermediates or reducing imines during reductive amination.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,5-bis(propan-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2,5-bis(propan-2-yl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2,5-bis(propan-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The piperazine ring provides conformational flexibility, allowing the compound to interact with different macromolecules effectively .

Comparison with Similar Compounds

Stability and Reactivity

  • Steric Effects : The isopropyl groups in the target compound enhance steric hindrance, reducing susceptibility to enzymatic degradation compared to analogs like 1a/1b, which degrade in acidic conditions .
  • Electronic Effects : Fluorine substituents in pyridine-containing analogs (e.g., C20) increase electron-withdrawing character, altering reactivity in cross-coupling reactions .
  • Functional Group Compatibility : Derivatives with diazo () or azide () groups exhibit unique reactivities (e.g., photolability or click chemistry utility) but require careful handling.

Pharmacological Relevance

  • Biological Targets : Thiazole- and pyrazine-containing derivatives (e.g., C23) show affinity for kinase targets, while dimeric compounds () release nitric oxide for anticancer activity.

Biological Activity

Tert-butyl 2,5-bis(propan-2-yl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H30N2O2C_{15}H_{30}N_2O_2, with a molecular weight of 270.41 g/mol. The compound features a piperazine ring with two isopropyl groups that enhance its steric bulk, potentially influencing its interactions with biological targets.

Property Value
Molecular FormulaC15H30N2O2
Molecular Weight270.41 g/mol
StructurePiperazine derivative

Research indicates that this compound interacts with specific enzymes and receptors in biological systems. The piperazine ring's conformational flexibility allows for effective binding to various molecular targets, which may alter enzyme or receptor activities. This interaction can lead to therapeutic effects such as apoptosis in cancer cells and inhibition of microbial growth.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and has shown promising results in inhibiting their growth. The compound's lipophilicity, attributed to its bulky isopropyl groups, enhances its ability to penetrate microbial membranes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in several cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8). Flow cytometry assays indicated that it triggers apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent for cancer treatment .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study assessed the cytotoxic effects of this compound on various cancer cell lines, revealing IC50 values in the micromolar range. The compound demonstrated higher potency than some reference drugs like doxorubicin in certain cell lines .
  • Mechanistic Insights :
    • Further investigations into the mechanism revealed that the compound increases caspase activity in MCF-7 cells, indicating activation of the apoptotic pathway. Western blot analysis showed elevated levels of p53 expression and caspase-3 cleavage, which are critical markers for apoptosis .
  • Comparative Analysis :
    • When compared to structurally similar compounds, this compound exhibited enhanced biological activity due to its unique structural features. This comparison highlights the significance of molecular design in developing effective therapeutic agents.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 2,5-bis(propan-2-yl)piperazine-1-carboxylate to achieve high yields and purity?

  • Methodology :

  • Stepwise functionalization : Begin with the piperazine core and sequentially introduce substituents. For example, use nucleophilic substitution to attach isopropyl groups, followed by tert-butyl carbamate protection .

  • Reaction conditions : Optimize solvent choice (e.g., 1,4-dioxane or THF), temperature (110°C for 12 hours), and stoichiometry (1.5–2 equivalents of base like K₂CO₃) to minimize side reactions .

  • Purification : Employ column chromatography or recrystallization, validated by HPLC (purity >97%) and NMR spectroscopy for structural confirmation .

    • Data Table :
StepReactantsSolventTemp (°C)Time (h)Yield (%)
1Piperazine derivative + 5-bromo-2-chloropyrimidine1,4-dioxane1101288.7

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodology :

  • NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions on the piperazine ring (e.g., tert-butyl at δ ~1.4 ppm, isopropyl at δ ~1.2 ppm) .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 341.3 for C₁₈H₃₂N₂O₂) .
  • HPLC : Monitor purity (>97%) with reverse-phase C18 columns and UV detection at 254 nm .

Q. How can researchers assess the stability of this compound under various experimental conditions?

  • Methodology :

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures .
  • Hydrolytic stability : Expose the compound to aqueous buffers (pH 4–10) and analyze degradation via LC-MS .
  • Storage : Store at –20°C under inert atmosphere (argon) to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Replace isopropyl groups with bulkier tert-butyl or electron-withdrawing groups (e.g., nitro or cyano) to probe steric/electronic effects .

  • Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with target proteins .

  • In vitro assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) .

    • Data Table :
Substituent ModificationBinding Affinity (IC₅₀, nM)Target Protein
2,5-Diisopropyl250 ± 15Kinase X
2-tert-Butyl, 5-nitro85 ± 8Kinase X

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodology :

  • Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal splitting .
  • X-ray crystallography : Resolve ambiguities in regiochemistry using single-crystal diffraction (e.g., C–N bond lengths ~1.45 Å) .
  • 2D NMR (COSY, NOESY) : Map through-space and through-bond correlations to confirm substitution patterns .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

  • Methodology :

  • DFT calculations : Optimize transition states for key reactions (e.g., nucleophilic substitutions) using Gaussian or ORCA .
  • Reaction mechanism mapping : Simulate intermediates (e.g., diazoacetyl derivatives) to guide experimental design .
  • Solvent effects : Apply continuum solvation models (SMD) to predict reaction outcomes in polar vs. nonpolar solvents .

Q. What experimental approaches validate the regioselectivity of multi-step syntheses involving this compound?

  • Methodology :

  • Isotopic labeling : Introduce ¹³C or ¹⁵N labels at specific positions to track reaction pathways via NMR .
  • Kinetic studies : Monitor intermediate formation using time-resolved IR or UV-Vis spectroscopy .
  • Cross-coupling reactions : Test Suzuki-Miyaura or Buchwald-Hartwig conditions to assess compatibility with boronate or aryl halide partners .

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